molecular formula C14H19N5O4S2 B2908914 N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1251578-58-1

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2908914
CAS No.: 1251578-58-1
M. Wt: 385.46
InChI Key: YLUCENSYXOISHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring three distinct pharmacophores:

  • A 2,4-dimethylthiazole moiety, a sulfur-containing aromatic ring known for its role in modulating metabolic stability and binding affinity in drug design .
  • A 1,3,4-oxadiazole ring, a nitrogen-oxygen heterocycle frequently employed to enhance electronic properties and resistance to enzymatic degradation .
  • A 1-(methylsulfonyl)piperidine-4-carboxamide group, which contributes to solubility and target interactions via hydrogen bonding .

The compound’s synthesis likely follows routes analogous to substituted thiazole carboxamides, involving coupling reactions between carboxylate intermediates and amines in the presence of classic reagents (e.g., EDCI, HOBt) .

Properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4S2/c1-8-11(24-9(2)15-8)13-17-18-14(23-13)16-12(20)10-4-6-19(7-5-10)25(3,21)22/h10H,4-7H2,1-3H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUCENSYXOISHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2,4-dimethylthiazole with appropriate reagents under controlled conditions.

    Oxadiazole Formation: The 1,3,4-oxadiazole ring is usually formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Piperidine Ring Introduction: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the oxadiazole-thiazole intermediate with the piperidine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol is characterized by its unique octahydroisoquinoline structure, which includes a dimethylamino group attached to a phenyl ring. The compound's molecular formula is C15H23NC_{15}H_{23}N with a molecular weight of approximately 233.36 g/mol. Its structural features contribute to its biological activity and interaction with various receptors.

Opioid Receptor Modulation

Research has shown that compounds similar to 1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol can act as selective modulators of opioid receptors. Specifically, studies indicate that derivatives of octahydroisoquinoline exhibit biased agonism at the mu-opioid receptor, which can lead to reduced side effects typically associated with opioid therapies, such as addiction and respiratory depression .

Table 1: Opioid Receptor Interaction of Related Compounds

Compound NameReceptor TypeActivity TypeReference
Compound AMuAgonist
Compound BKappaAntagonist
1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-olMu/KappaBiased Agonist

Treatment of Inflammatory Conditions

The compound has been investigated for its potential in treating inflammatory bowel disease (IBD). It may be co-administered with corticosteroids to enhance therapeutic efficacy. The pharmacological profile suggests that it could help in managing symptoms associated with IBD by modulating inflammatory pathways .

Case Study 1: Opioid Antagonists Development

In a study focusing on the synthesis of methyloctahydroisoquinolines, it was found that certain analogues demonstrated potent antagonist activity at the kappa opioid receptor. This research highlights the potential for developing new therapeutic agents that leverage the structural features of 1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol to create effective treatments for pain management without the risks associated with traditional opioids .

Case Study 2: Biased Ligands at Opioid Receptors

Another significant study explored biased ligands at opioid receptors, where compounds similar to 1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol were shown to have favorable pharmacokinetic properties and selectivity profiles. These findings are crucial for developing safer analgesics that minimize adverse effects while maintaining efficacy .

Future Directions in Research

The applications of 1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol are promising, particularly in the context of drug development aimed at addressing opioid addiction and inflammation-related diseases. Future research should focus on:

  • In Vivo Studies : Conducting comprehensive animal studies to evaluate the therapeutic efficacy and safety profile.
  • Molecular Modifications : Exploring structural modifications to enhance receptor selectivity and reduce side effects.
  • Clinical Trials : Initiating clinical trials to validate the findings from preclinical studies and assess therapeutic potential in human subjects.

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique scaffold can be compared to derivatives with overlapping pharmacophores or functional groups. Key analogs include:

WNK463 (N-tert-Butyl-1-(1-(5-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)piperidin-4-yl)-1H-imidazole-5-carboxamide)

  • Structural Differences : Replaces the thiazole-oxadiazole core with a pyridinyl-oxadiazole group and introduces a trifluoromethyl substituent.
  • Molecular Weight : 463.46 g/mol (vs. ~395 g/mol for the target compound, estimated based on formula C₁₅H₁₈N₄O₃S₂).
  • Functional Impact : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the tert-butyl moiety may improve pharmacokinetic properties .

5-(Difluoro(methylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl Derivatives

  • Structural Differences : Retains the methylsulfonyl group but incorporates difluoromethyl and pyrrolotriazine substituents.

Thiazole-5-carboxamide Analogs (e.g., 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide)

  • Structural Differences : Substitutes the oxadiazole ring with an isoxazole and simplifies the piperidine group.
  • Functional Impact : The isoxazole’s oxygen atom may alter electronic distribution, affecting solubility and target engagement .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thiazole-oxadiazole-piperidine 2,4-Dimethylthiazole, methylsulfonyl ~395 (estimated) High polarity, moderate lipophilicity
WNK463 Pyridinyl-oxadiazole-piperidine Trifluoromethyl, tert-butyl 463.46 Enhanced metabolic stability
Difluoro(methylsulfonyl)methyl-oxadiazole Oxadiazole-pyrrolotriazine Difluoromethyl, methylsulfonyl ~550 (estimated) High electronegativity
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole Thiazole-isoxazole Methylisoxazole 223.25 Improved aqueous solubility

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s modular design allows for substitutions at the thiazole, oxadiazole, or piperidine positions, enabling optimization of bioavailability and potency .
  • Activity Trends: Methylsulfonyl-containing analogs (e.g., WNK463) demonstrate improved kinase inhibition compared to non-sulfonylated derivatives, suggesting the group’s critical role in target interactions .
  • Biological Testing : While outlines statistical methods (e.g., Student’s t-test) for evaluating analogs, specific data for the target compound are unavailable. Prior studies on similar compounds emphasize the need for balanced lipophilicity to avoid toxicity .

Biological Activity

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Thiazole ring : Contributes to various biological activities.
  • Oxadiazole ring : Known for its role in enhancing pharmacological properties.
  • Piperidine moiety : Involved in modulating receptor interactions.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃S
Molecular Weight374.48 g/mol
CAS Number1324466-03-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may modulate key biochemical pathways involved in cell proliferation and apoptosis.

Interaction with Biological Targets

  • Antimicrobial Activity : The compound has shown potential in disrupting bacterial virulence factors, indicating its role in combating infections by interfering with critical cellular processes.
  • Cytotoxic Effects : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Studies have indicated that modifications to specific functional groups can significantly influence biological activity.

Key Findings from SAR Studies

  • Thiazole and Oxadiazole Influence : The presence of these rings is essential for cytotoxic activity. For instance, compounds with similar structures have shown varying levels of potency based on substituents on the thiazole and oxadiazole rings.
  • Piperidine Derivatives : Variations in the piperidine moiety can enhance selectivity towards specific biological targets, improving therapeutic outcomes.

Study 1: Anticancer Activity

In a study conducted by Evren et al. (2019), derivatives of thiazole were tested against human lung adenocarcinoma cells (A549). The results indicated that compounds similar to this compound exhibited significant cytotoxic effects with IC50 values below 10 µM. This suggests a promising avenue for further exploration in cancer therapy.

Study 2: Antimicrobial Efficacy

Research published in 2022 highlighted the antimicrobial properties of compounds containing thiazole and oxadiazole moieties. The study demonstrated that these compounds could inhibit the growth of various bacterial strains, supporting the hypothesis that this compound may possess similar activities.

Safety and Toxicity

While exploring the therapeutic potential of this compound, it is essential to consider safety profiles. Preliminary data indicate that compounds within this class may exhibit moderate toxicity; however, detailed toxicological studies are required to establish safe dosage levels for clinical applications.

Q & A

Q. What synthetic methodologies are recommended to optimize the yield and purity of this compound?

The synthesis of this compound involves forming the 1,3,4-oxadiazole ring and coupling the piperidine-carboxamide moiety. Key steps include:

  • Cyclization : Use phosphorus oxychloride (POCl₃) or carbodiimide reagents for oxadiazole ring formation under anhydrous conditions (60–80°C, 6–12 hours) .
  • Coupling Reactions : Employ peptide coupling agents (e.g., HATU, EDCI) in aprotic solvents like DMF or DCM for amide bond formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methylthiazole protons at δ 2.4–2.6 ppm, oxadiazole carbons at δ 155–165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and monitor reaction progress .

Q. How can solubility and stability be assessed for in vitro assays?

  • Solubility : Use DMSO for initial stock solutions, followed by dilution in PBS or cell culture media. Quantify via UV-Vis spectroscopy (λmax ~260–280 nm for oxadiazole derivatives) .
  • Stability : Incubate in PBS (pH 7.4) or simulated biological fluids (37°C, 24 hours), then analyze degradation by HPLC .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Recommended approaches:

  • Orthogonal Assays : Compare results from cell viability (MTT assay) and caspase-3 activation to confirm apoptosis mechanisms .
  • Dose-Response Curves : Use 8–12 concentration points (0.1–100 µM) to calculate accurate IC₅₀ values .
  • Target Engagement Studies : Perform computational docking (AutoDock Vina) to validate interactions with kinases or proteases .

Q. What computational strategies can predict reaction pathways for novel derivatives?

  • Density Functional Theory (DFT) : Calculate transition-state energies for oxadiazole ring formation (e.g., B3LYP/6-31G* level) to identify rate-limiting steps .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
  • Retrosynthetic Analysis : Use tools like ChemAxon or Reaxys to propose feasible routes for introducing sulfonyl or piperidine modifications .

Q. How to design experiments for structure-activity relationship (SAR) studies?

Focus on systematic substitutions:

  • Piperidine Modifications : Replace methylsulfonyl with acetyl or tert-butyl groups to assess steric effects .
  • Oxadiazole Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2,4-dimethylthiazole position to evaluate electronic impacts on bioactivity .
  • Control Experiments : Include analogs lacking the oxadiazole ring to isolate its contribution to activity .

Q. What strategies mitigate off-target effects in cellular assays?

  • Proteomic Profiling : Use affinity purification mass spectrometry (AP-MS) to identify unintended protein binders .
  • Kinase Inhibition Panels : Screen against a 50-kinase panel (e.g., Eurofins) to quantify selectivity .
  • CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Methodological Best Practices

  • Reaction Optimization : Use design of experiments (DoE) to test temperature, solvent, and catalyst combinations (e.g., 3-factor, 2-level factorial design) .
  • Data Reproducibility : Report detailed conditions (e.g., "reflux in anhydrous DMF, 80°C, N₂ atmosphere") and share raw spectral data in supplementary materials .
  • Ethical Data Presentation : Disclose negative results (e.g., failed coupling reactions) to guide future syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.